Einecs 278-843-0

Data Integrity Chemical Database Curation CAS Validation

The compound designated by Einecs 278-843-0 and CAS 78111-51-0 presents a significant data integrity concern for scientific procurement. Multiple chemical vendor databases describe this entry as 'FULLY PROTECTED DEOXYNUCLEOTIDE DIMER D(C PGP)' with molecular formula C66H63Cl2N9O17P2 and molecular weight 1387.1 g/mol.

Molecular Formula C66H63Cl2N9O17P2
Molecular Weight 1387.1 g/mol
CAS No. 78111-51-0
Cat. No. B15191372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 278-843-0
CAS78111-51-0
Molecular FormulaC66H63Cl2N9O17P2
Molecular Weight1387.1 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(OC4CC(OC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=CC(=NC8=O)NC(=O)C9=CC=CC=C9)OC1=CC=CC=C1Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl
InChIInChI=1S/C66H63Cl2N9O17P2/c1-41(2)61(78)74-64-73-60-59(63(80)75-64)70-40-77(60)58-37-53(93-95(82,87-35-15-33-69)91-50-22-13-11-20-48(50)67)55(90-58)39-88-96(83,92-51-23-14-12-21-49(51)68)94-52-36-57(76-34-32-56(72-65(76)81)71-62(79)42-16-7-5-8-17-42)89-54(52)38-86-66(43-18-9-6-10-19-43,44-24-28-46(84-3)29-25-44)45-26-30-47(85-4)31-27-45/h5-14,16-32,34,40-41,52-55,57-58H,15,35-39H2,1-4H3,(H,71,72,79,81)(H2,73,74,75,78,80)/t52-,53-,54+,55+,57+,58+,95?,96?/m0/s1
InChIKeyNDXFDNOPZVWQLM-NMQWXPMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 278-843-0 (CAS 78111-51-0): Critical Data Integrity Assessment for Scientific Procurement


The compound designated by Einecs 278-843-0 and CAS 78111-51-0 presents a significant data integrity concern for scientific procurement. Multiple chemical vendor databases describe this entry as 'FULLY PROTECTED DEOXYNUCLEOTIDE DIMER D(C PGP)' with molecular formula C66H63Cl2N9O17P2 and molecular weight 1387.1 g/mol . However, no peer-reviewed literature, authoritative database entries (PubChem, ChEMBL, Reaxys), or validated technical datasheets corroborate the existence, synthesis, characterization, or biological activity of this compound. This pattern is consistent with database error propagation rather than a legitimate chemical entity. Procurement decisions involving this CAS number require extraordinary due diligence, including requesting certificates of analysis with independent analytical verification (NMR, HPLC, MS) prior to any purchase commitment.

Why Einecs 278-843-0 Cannot Be Substituted: The Necessity of CAS-Specific Identity Verification


Substitution based solely on structural class or functional group similarity is impossible for Einecs 278-843-0 because the fundamental identity of the compound cannot be reliably established. The CAS number appears to reference conflicting molecular descriptions across different databases, with no consensus on molecular formula, structure, or chemical class. Unlike legitimate compounds where analogs can be evaluated based on defined SAR or structure-property relationships, this CAS entry lacks any verified baseline data against which to compare alternatives. Scientific and industrial users must recognize that procurement of unverified CAS entries carries substantial risk of receiving either the wrong compound, degraded material, or no material at all . The appropriate alternative is to identify a specific compound with validated identity documentation rather than attempting substitution based on this ambiguous CAS reference.

Quantitative Evidence Assessment for Einecs 278-843-0: Systematic Data Gap Analysis


Molecular Identity Discrepancy: Conflicting Database Descriptions of CAS 78111-51-0

Database entries for CAS 78111-51-0 show fundamental contradictions in molecular description. The same CAS number is reported with two entirely different molecular formulas across vendor platforms: C66H63Cl2N9O17P2 (MW 1387.1 g/mol) described as a fully protected deoxynucleotide dimer , and an alternative description as a phenolic antioxidant derivative of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. No authoritative source resolves this discrepancy, and no primary literature confirms either identity.

Data Integrity Chemical Database Curation CAS Validation

Absence of Peer-Reviewed Characterization Data for CAS 78111-51-0

Systematic searches across PubMed, SciFinder, Reaxys, and Google Scholar yield zero peer-reviewed publications containing the CAS number 78111-51-0 or Einecs 278-843-0. The compound appears exclusively in commercial vendor databases and aggregator sites with no primary literature citations. In contrast, legitimate research compounds typically have documented synthesis, spectroscopic characterization, and biological or materials application data [1].

Chemical Characterization Literature Validation Quality Assurance

Patent Database Anomaly: Absence of Legitimate Patent Applications

Patent searches for CAS 78111-51-0 and Einecs 278-843-0 reveal no legitimate patent applications claiming the compound or its use. While some search results appear to return hits [1], examination of the actual patent documents (e.g., EP3475360) shows no mention of the target CAS number or Einecs code. This false-positive pattern is characteristic of search engine indexing artifacts rather than genuine patent coverage.

Intellectual Property Patent Landscape Compound Novelty

Verified Procurement Alternatives and Due Diligence Framework for Einecs 278-843-0 Inquiries


Scenario 1: User Seeks Phenolic Antioxidant for Polymer Stabilization

If the intended application for CAS 78111-51-0 was as a hindered phenolic antioxidant (based on alternative database descriptions referencing 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), users should redirect procurement to verified alternatives with extensive characterization and application data. Legitimate options include Irganox 1076 (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, CAS 2082-79-3) or Irganox 1010 (Pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], CAS 6683-19-8). Both compounds have well-documented thermal stability profiles, peer-reviewed efficacy data, and established industrial use cases. The methyl ester analog (CAS 6386-38-5) serves primarily as a synthetic intermediate rather than a direct stabilizer .

Scenario 2: User Requires Validated Nucleotide Analog for Biochemical Research

If the intended application for CAS 78111-51-0 was as a protected deoxynucleotide dimer (based on the 'FULLY PROTECTED DEOXYNUCLEOTIDE DIMER' database description), users should procure from established oligonucleotide synthesis suppliers who provide certificates of analysis with independent analytical verification (HPLC purity, MS confirmation, NMR characterization). Reputable vendors offer phosphoramidite building blocks and protected dimers with validated CAS numbers distinct from 78111-51-0, supported by peer-reviewed synthesis protocols .

Scenario 3: Mandatory Due Diligence Protocol for Einecs 278-843-0 Procurement

For users who must proceed with procurement of CAS 78111-51-0 despite the documented data gaps, the following minimum due diligence steps are essential: (1) Request a pre-shipment certificate of analysis including HPLC purity, NMR spectrum, and high-resolution mass spectrometry data; (2) Require the supplier to confirm the molecular formula and structure in writing; (3) Independently verify analytical data upon receipt before any experimental use; (4) Document all communications and analytical results for institutional compliance records. Procurement without these safeguards is not scientifically defensible .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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